N-(2-chloro-5-nitrophenyl)-4-fluorobenzenesulfonamide
CAS No.:
Cat. No.: VC14816064
Molecular Formula: C12H8ClFN2O4S
Molecular Weight: 330.72 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H8ClFN2O4S |
|---|---|
| Molecular Weight | 330.72 g/mol |
| IUPAC Name | N-(2-chloro-5-nitrophenyl)-4-fluorobenzenesulfonamide |
| Standard InChI | InChI=1S/C12H8ClFN2O4S/c13-11-6-3-9(16(17)18)7-12(11)15-21(19,20)10-4-1-8(14)2-5-10/h1-7,15H |
| Standard InChI Key | SRTJLGKTMSYZCN-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC=C1F)S(=O)(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])Cl |
Introduction
Chemical Identity and Structural Features
Molecular Formula and Weight
The molecular formula of N-(2-chloro-5-nitrophenyl)-4-fluorobenzenesulfonamide is C₁₂H₈ClFN₂O₄S, yielding a molecular weight of 330.72 g/mol. The nitro (-NO₂) and sulfonamide (-SO₂NH-) groups dominate its reactivity, while the chloro and fluoro substituents enhance its lipophilicity .
Structural Characterization
The compound’s structure comprises:
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A 2-chloro-5-nitrophenyl group: Chlorine at position 2 and nitro at position 5 create steric and electronic effects that influence intermolecular interactions.
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A 4-fluorobenzenesulfonamide moiety: The fluorine atom at position 4 modulates electron density, potentially affecting binding affinity in biological systems .
Key spectroscopic data for analogous sulfonamides include:
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¹H NMR: Aromatic protons appear between δ 7.2–8.5 ppm, with deshielding observed near nitro and sulfonamide groups .
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IR Spectroscopy: Strong absorptions at ~1350 cm⁻¹ (asymmetric S=O stretch) and ~1150 cm⁻¹ (symmetric S=O stretch) .
Synthesis and Reactivity
Synthetic Pathways
The compound is synthesized via a two-step process:
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Sulfonation: 4-Fluorobenzenesulfonyl chloride reacts with 2-chloro-5-nitroaniline in the presence of a base (e.g., pyridine) to form the sulfonamide bond.
Reaction conditions typically involve anhydrous dichloromethane at 0–5°C to minimize side reactions .
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Purification: Column chromatography (silica gel, ethyl acetate/hexane) isolates the product in ~65–75% yield .
Reactivity Profile
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Nitro Group Reduction: The nitro group can be reduced to an amine (-NH₂) using catalytic hydrogenation (H₂/Pd-C), enabling downstream derivatization.
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Electrophilic Substitution: The chloro substituent directs further substitution to the para position, though steric hindrance from the sulfonamide group may limit reactivity .
Physicochemical Properties
Solubility and Stability
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Solubility: Poor aqueous solubility (<0.1 mg/mL) due to aromaticity and nitro groups; soluble in polar aprotic solvents (e.g., DMSO, DMF).
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Stability: Stable under ambient conditions but prone to photodegradation; storage in amber vials at -20°C is recommended .
Table 1: Key Physicochemical Parameters
| Property | Value |
|---|---|
| Molecular Weight | 330.72 g/mol |
| LogP | 2.8 |
| Water Solubility | <0.1 mg/mL |
| Melting Point | 198–202°C (decomposes) |
| Compound | Target Activity | IC₅₀/MIC |
|---|---|---|
| N-(2-Chloro-4-nitrophenyl)-... | MCF-7 cytotoxicity | 1.2 µM |
| 2-Chloro-5-nitro-N-phenylbenzamide | S. aureus inhibition | 8 µg/mL |
Toxicological Considerations
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Nitro Group Toxicity: Nitroaromatics may induce methemoglobinemia or hepatotoxicity via reactive oxygen species (ROS) generation.
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Chloro Substituent: Potential bioaccumulation risks due to halogen’s persistence in lipid tissues .
Applications and Future Directions
Drug Development
This compound could serve as a lead for:
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Antiparasitic Agents: Nitro-containing sulfonamides (e.g., sulfamethoxazole) are used in toxoplasmosis treatment.
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Anticancer Prodrugs: Nitroreductase-activated prodrugs targeting hypoxic tumors .
Material Science
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